N-(3-cyanophenyl)-2-phenoxyacetamide
Description
N-(3-Cyanophenyl)-2-phenoxyacetamide is a substituted acetamide derivative characterized by a phenoxyacetamide backbone with a cyano (-CN) group at the meta position of the phenyl ring. This structural motif is significant in medicinal and agrochemical research due to the electron-withdrawing nature of the cyano group, which enhances polarity and influences biological interactions.
Properties
Molecular Formula |
C15H12N2O2 |
|---|---|
Molecular Weight |
252.27 g/mol |
IUPAC Name |
N-(3-cyanophenyl)-2-phenoxyacetamide |
InChI |
InChI=1S/C15H12N2O2/c16-10-12-5-4-6-13(9-12)17-15(18)11-19-14-7-2-1-3-8-14/h1-9H,11H2,(H,17,18) |
InChI Key |
MVEPCMBKBWCNRV-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)OCC(=O)NC2=CC=CC(=C2)C#N |
Canonical SMILES |
C1=CC=C(C=C1)OCC(=O)NC2=CC=CC(=C2)C#N |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The following table compares N-(3-cyanophenyl)-2-phenoxyacetamide with key analogs:
Key Observations :
- For example, N-(3-chlorophenyl)-2-phenoxyacetamide is used in agrochemicals due to its stability .
- Electron-Donating Groups (EDGs): The amino (-NH₂) group in N-(3-aminophenyl)-2-phenoxyacetamide improves aqueous solubility, making it suitable for drug formulation .
- Bulkier Substituents: The adamantyl group in N-(1-adamantyl)-2-phenoxyacetamide introduces steric hindrance, which may reduce metabolic degradation and improve pharmacokinetics .
Challenges :
- The cyano group’s reactivity may require protective strategies during synthesis.
- Yields vary with substituents; electron-deficient anilines (e.g., 3-cyanoaniline) may exhibit slower coupling kinetics.
Physicochemical Properties
- Stability: Cyano-substituted compounds are generally stable under acidic conditions but may hydrolyze in strong bases.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
